molecular formula C13H9Cl2NO5S B14593772 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene CAS No. 61497-23-2

4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene

Cat. No.: B14593772
CAS No.: 61497-23-2
M. Wt: 362.2 g/mol
InChI Key: BZPSYLDTFAOMPK-UHFFFAOYSA-N
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Description

4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is an organic compound that features a benzene ring substituted with a dichloromethanesulfonyl group, a nitro group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene typically involves a multi-step process. One common method includes the nitration of 1-phenoxybenzene to introduce the nitro group, followed by the sulfonylation reaction to attach the dichloromethanesulfonyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound of interest for further study .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in having a nitro group on the benzene ring.

    4-Chlorophenylsulfonyl Chloride: Similar in having a sulfonyl group.

    Phenoxybenzene: Similar in having a phenoxy group

Uniqueness

4-(Dichloromethanesulfonyl)-2-nitro-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

61497-23-2

Molecular Formula

C13H9Cl2NO5S

Molecular Weight

362.2 g/mol

IUPAC Name

4-(dichloromethylsulfonyl)-2-nitro-1-phenoxybenzene

InChI

InChI=1S/C13H9Cl2NO5S/c14-13(15)22(19,20)10-6-7-12(11(8-10)16(17)18)21-9-4-2-1-3-5-9/h1-8,13H

InChI Key

BZPSYLDTFAOMPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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